molecular formula C8H11N5O B1275763 2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL CAS No. 392315-45-6

2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

Cat. No.: B1275763
CAS No.: 392315-45-6
M. Wt: 193.21 g/mol
InChI Key: XUDCCAZFQBBGPO-UHFFFAOYSA-N
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Future Directions

The future directions for research on “2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” could involve further exploration of its synthesis methods, investigation of its biological activities, and assessment of its safety profile. Additionally, the development of novel triazolopyrimidine derivatives with enhanced biological activities and minimal toxicity could be a promising area of research .

Biochemical Analysis

Biochemical Properties

2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, this compound can bind to fungal proteins, disrupting their normal function and leading to antifungal effects . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly the ERK signaling pathway, which is crucial for cell proliferation and survival . By inhibiting this pathway, the compound can induce apoptosis and cell cycle arrest in cancer cells . Furthermore, it affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can be competitive or non-competitive, depending on the specific enzyme and the nature of the interaction . Additionally, the compound can alter gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit the growth of bacterial and fungal infections . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for safe and effective use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting the compound into more water-soluble metabolites that can be excreted from the body . These metabolic processes can affect the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, it may interact with specific transporters or binding proteins that facilitate its movement within the body . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various enzymes and proteins, while in the nucleus, it can influence gene expression by binding to DNA or transcription factors . Post-translational modifications, such as phosphorylation, can also affect its localization and function .

Chemical Reactions Analysis

2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various alkylated or acylated derivatives.

Comparison with Similar Compounds

2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-6-ethyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-3-5-4(2)10-8-11-7(9)12-13(8)6(5)14/h3H2,1-2H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDCCAZFQBBGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N=C(NN2C1=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399948
Record name 2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392315-45-6
Record name 2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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